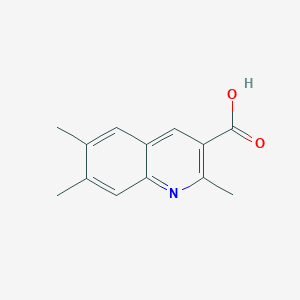

2,6,7-Trimethylquinoline-3-carboxylic acid

Description

Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical Sciences

The story of quinoline began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. This nitrogen-containing bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly captured the attention of chemists. Its derivatives became foundational to the synthetic dye industry in the 19th century. However, the most profound impact of the quinoline core has been in the realm of medicine.

The discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, marked a turning point in the fight against malaria. This spurred extensive research into synthetic quinoline-based drugs, leading to the development of essential medicines like chloroquine (B1663885) and primaquine. The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the creation of a vast library of derivatives with a wide spectrum of biological activities. orientjchem.org Consequently, quinoline and its analogues are integral to the discovery of novel therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral therapies. orientjchem.org

Structural Features and Unique Characteristics of 2,6,7-Trimethylquinoline-3-carboxylic Acid within the Quinoline Family

Within the extensive family of quinoline derivatives lies this compound. Its structure is defined by the foundational quinoline bicyclic system. What distinguishes this particular molecule is its specific substitution pattern. Three methyl groups (–CH₃) are attached at the 2, 6, and 7 positions of the quinoline ring, and a carboxylic acid group (–COOH) is located at the 3-position.

Below is a table summarizing the key chemical properties of this compound, derived from computed data. nih.gov

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 892874-85-0 |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 215.094628657 Da |

| Monoisotopic Mass | 215.094628657 Da |

| Topological Polar Surface Area | 50.2 Ų |

| Heavy Atom Count | 16 |

| Complexity | 279 |

Data sourced from PubChem CID 17039630. nih.gov

Overview of Current Research Trends Pertaining to Quinoline-3-carboxylic Acids

The broader class of quinoline-3-carboxylic acids, to which this compound belongs, is an active area of scientific investigation. Researchers are exploring these compounds for a variety of potential applications, driven by their diverse pharmacological activities. ontosight.ai

Current research trends include:

Antiproliferative Agents: Studies have investigated quinoline-3-carboxylic acid derivatives as potential anticancer agents. For instance, some have been evaluated for their ability to act as antiproliferative agents, with research focusing on enhancing their selectivity towards cancer cells. nih.gov

Enzyme Inhibition: This class of compounds has been studied as inhibitors of specific enzymes. For example, derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of protein kinase CK2, a target implicated in various diseases, including cancer. nih.gov

Antimicrobial Activity: The quinoline core is well-known for its role in antimicrobial drugs. Research continues into new quinoline-3-carboxylic acid derivatives as potential antimicrobial agents to combat bacterial and fungal infections. nih.gov

Anti-inflammatory Properties: Certain quinoline carboxylic acid derivatives have been shown to possess anti-inflammatory properties, suggesting their potential for development into treatments for inflammatory conditions. nih.govresearchgate.net

These research avenues highlight the therapeutic potential of the quinoline-3-carboxylic acid scaffold. The specific substitutions on the quinoline ring, such as the trimethyl pattern in this compound, are crucial for modulating biological activity and guiding the development of new compounds with desired properties.

Structure

3D Structure

Properties

IUPAC Name |

2,6,7-trimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-10-6-11(13(15)16)9(3)14-12(10)5-8(7)2/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTABCEYMZVHZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588901 | |

| Record name | 2,6,7-Trimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-85-0 | |

| Record name | 2,6,7-Trimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6,7 Trimethylquinoline 3 Carboxylic Acid and Its Analogues

Established Reaction Pathways for Quinoline (B57606) Ring Construction

The synthesis of the quinoline core is a well-established field in organic chemistry, with several robust methods developed since the late 19th century. nih.gov These reactions provide the fundamental tools for accessing a wide array of substituted quinolines.

Friedländer Condensation and its Application in Quinoline-3-carboxylic Acid Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and popular method for constructing quinoline derivatives. researchgate.netorganicreactions.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl group). researchgate.netorganic-chemistry.org This condensation can be catalyzed by either acids or bases, and in some cases, proceeds simply upon heating the reactants. researchgate.netorganicreactions.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org

Aldol (B89426) Condensation First : The 2-aminoaryl carbonyl and the α-methylene carbonyl compound undergo an initial aldol-type condensation, followed by cyclization and dehydration (imine formation) to yield the quinoline. wikipedia.org

Schiff Base Formation First : The initial step is the formation of a Schiff base (an imine) between the amine of the 2-aminoaryl carbonyl and the carbonyl of the second reactant. This is followed by an intramolecular aldol condensation and subsequent elimination of water to form the aromatic ring. wikipedia.org

To specifically synthesize quinoline-3-carboxylic acids using this method, a β-ketoester, such as ethyl acetoacetate (B1235776), is commonly employed as the active methylene (B1212753) compound. The reaction with a 2-aminobenzaldehyde (B1207257) results in a quinoline ring with a carboxylate group at the C-3 position, which can then be hydrolyzed to the carboxylic acid. The versatility of the Friedländer synthesis has been enhanced through the use of various catalysts, including p-toluenesulfonic acid, iodine, and Lewis acids like neodymium(III) nitrate (B79036) hexahydrate. organic-chemistry.orgwikipedia.org

Table 1: Comparison of Catalysts in Friedländer Quinoline Synthesis

| Catalyst | Conditions | Advantages |

| p-Toluene sulphonic acid | Solvent-free, microwave irradiation or conventional heating | Rapid, efficient, environmentally friendly. organic-chemistry.org |

| Molecular Iodine | Varies | Highly efficient catalyst. organic-chemistry.org |

| Neodymium(III) Nitrate Hexahydrate | Varies | Efficient and rapid synthesis of functionalized quinolines. organic-chemistry.org |

| Silver Phosphotungstate | Varies | Novel and recyclable heteropoly acid catalyst. organic-chemistry.org |

Variations of the Doebner and Skraup Reactions for Substituted Quinolines

The Skraup synthesis and its variations, the Doebner and Doebner-von Miller reactions, are cornerstone methods for preparing quinolines from anilines. nih.gov

The Skraup reaction , discovered in 1880, typically involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline. nih.gov

The Doebner-von Miller reaction is a significant modification that extends the scope of the Skraup synthesis. nih.gov Instead of glycerol, it utilizes α,β-unsaturated aldehydes or ketones as reactants with anilines under acidic conditions. nih.goviipseries.org This allows for the synthesis of a wider variety of substituted quinolines. For instance, reacting an aniline with crotonaldehyde (B89634) yields a 2-methylquinoline. A proposed mechanism involves the conjugate addition of aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation. nih.gov Studies using 13C-labeled ketones have suggested a complex fragmentation-recombination mechanism may also be at play. nih.gov

The Doebner reaction is a specific variation that produces quinoline-4-carboxylic acids. It involves the reaction of an aniline, an aldehyde, and pyruvic acid. nih.goviipseries.org

These methods are particularly useful for synthesizing substituted quinolines, as the substitution pattern of the final product is directly determined by the substituents on the aniline precursor. lookchem.com For example, using a 3,4-disubstituted aniline will result in a 6,7-disubstituted quinoline.

Multi-component Reaction Strategies for N-Heterocycles

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product. rsc.orgrsc.org MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. rsc.orgresearchgate.net Several MCRs have been successfully applied to the synthesis of the quinoline scaffold. rsc.orgrsc.org

A common MCR approach for quinolines involves the Lewis acid-catalyzed three-component coupling of an aniline, an aldehyde, and a third component like an alkyne or a β-ketoester. nih.govscielo.br For example, the reaction between an aniline, an aldehyde, and an alkyne can produce various 2,4-substituted quinolines. rsc.org The mechanism is believed to involve the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation and subsequent oxidation to yield the aromatic quinoline ring. scielo.br The choice of Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃) or Iron(III) chloride (FeCl₃), can significantly influence the reaction yield. scielo.br These one-pot syntheses provide a powerful and convergent route to complex quinoline derivatives from simple starting materials. acs.org

Synthesis of 2,6,7-Trimethylquinoline-3-carboxylic Acid via Specific Precursors

The targeted synthesis of this compound requires a careful selection of starting materials that will generate the desired substitution pattern on the quinoline core.

Approaches Utilizing Substituted Anilines and Carbonyl Compounds

The most direct strategy for synthesizing this compound involves the reaction of 3,4-dimethylaniline (B50824) with a β-dicarbonyl compound that can provide the C2-methyl and C3-carboxylic acid functionalities. A suitable reactant for this purpose is ethyl acetoacetate. This approach is a classic example of the Conrad-Limpach-Knorr synthesis of quinolines.

The reaction of 3,4-dimethylaniline with ethyl acetoacetate can proceed via two main pathways depending on the reaction conditions, leading to different isomers:

Conrad-Limpach Synthesis : Under milder, often kinetically controlled conditions (e.g., lower temperatures), the aniline's amino group attacks the acetyl carbonyl of ethyl acetoacetate, leading to the formation of an enamine intermediate. Subsequent thermal cyclization (typically >250 °C) yields a 4-hydroxyquinoline (B1666331) derivative (a quinolone).

Knorr Synthesis : Under acidic, thermodynamically controlled conditions (e.g., using sulfuric acid), the aniline attacks the ester carbonyl, forming an acetoacetanilide (B1666496) intermediate. This intermediate then undergoes cyclization to form a 2-hydroxyquinoline (B72897) derivative.

For the synthesis of the target molecule, which is not a hydroxyquinoline, a Gould-Jacobs type reaction would be more appropriate. This involves reacting 3,4-dimethylaniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization and subsequent steps of hydrolysis, decarboxylation, and reaction with a methylating agent to install the C2-methyl group.

However, a more direct and plausible route is a variation of the Doebner reaction, where 3,4-dimethylaniline reacts with acetaldehyde (B116499) and pyruvic acid. This would theoretically yield 2,6,7-trimethylquinoline-4-carboxylic acid. To obtain the desired 3-carboxylic acid isomer, a different carbonyl component is required. A Friedländer-type condensation between 2-amino-4,5-dimethylacetophenone and diethyl malonate, followed by hydrolysis and decarboxylation, would be a viable, albeit multi-step, pathway.

Mechanistic Investigations of Key Synthetic Steps (e.g., cyclization, aromatization)

The formation of the quinoline ring in these syntheses hinges on two critical mechanistic transformations: intramolecular cyclization and subsequent aromatization.

Cyclization: In syntheses involving anilines and carbonyl compounds, such as the Doebner-von Miller or Knorr reactions, the cyclization step is typically an intramolecular electrophilic aromatic substitution. nih.gov After the initial condensation or addition reactions, an intermediate is formed that contains both the aniline ring and a side chain with an electrophilic center, such as a protonated carbonyl or an iminium ion. nih.gov The electron-rich aniline ring then acts as a nucleophile, attacking this electrophilic center to close the second six-membered ring. The regioselectivity of this cyclization is governed by the electronic and steric properties of the substituents on the aniline ring. For 3,4-dimethylaniline, the cyclization will occur at the C-6 position (ortho to the amino group and unhindered) to form the 6,7-disubstituted quinoline.

Aromatization: The dihydroquinoline intermediate formed after cyclization must undergo an oxidation process to achieve the stable, aromatic quinoline system. mdpi.com This aromatization step involves the loss of two hydrogen atoms. The mechanism of this step varies depending on the specific reaction:

In the Skraup and Doebner-von Miller reactions, an explicit oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide, is often included for this purpose. iipseries.org

In other cases, atmospheric oxygen can serve as the oxidant, particularly at elevated temperatures. mdpi.com

The process can also occur via disproportionation or through the elimination of a leaving group, such as water, from a hydroxylated intermediate, followed by tautomerization. nih.gov

Mechanistic studies, including those using isotopic labeling, have been crucial in elucidating these complex pathways and understanding the factors that control the outcome of quinoline syntheses. nih.gov

Functional Group Transformations of this compound

The structure of this compound features several reactive sites that allow for a variety of functional group transformations. The primary sites for derivatization are the carboxylic acid moiety at the C-3 position and the three methyl groups at the C-2, C-6, and C-7 positions. These transformations are crucial for developing analogues with modified physicochemical properties and biological activities.

The conversion of the carboxylic acid group in this compound to an ester is a fundamental transformation. A widely used and effective method for this conversion is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess, serving as both the reactant and the solvent. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. While specific literature detailing the esterification of this compound is not prevalent, this classical method is broadly applicable to quinoline-3-carboxylic acids and their derivatives. google.com

Table 1: General Conditions for Fischer-Speier Esterification

| Reactant | Reagent | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| This compound | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ or TsOH (catalytic amount) | Reflux in excess alcohol | Alkyl 2,6,7-trimethylquinoline-3-carboxylate |

The carboxylic acid group can be readily converted into a wide range of amide derivatives, which is a common strategy in medicinal chemistry to modulate properties such as solubility, stability, and receptor binding. nih.govlookchem.com The synthesis of quinoline-3-carboxamides (B1200007) typically proceeds through the activation of the carboxylic acid. researchgate.netresearchgate.net

A common two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride. This is achieved by treatment with reagents like thionyl chloride (SOCl₂) or phosphoryl chloride. nih.govrsc.org The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, direct amidation can be accomplished in a one-pot synthesis using various coupling agents that activate the carboxylic acid in situ. Popular coupling systems include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. lookchem.com Other modern methods for direct amidation include the use of borate (B1201080) esters like B(OCH₂CF₃)₃ or systems based on trimethyl phosphite (B83602) and iodine. nih.govresearchgate.net

Table 2: Common Reagents for Amidation of Quinoline-3-carboxylic Acids

| Method | Activating/Coupling Reagent | Amine Source | Typical Conditions |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Primary/Secondary Amine | Two steps: 1. Reflux with SOCl₂; 2. Reaction with amine, often with a base. |

| Carbodiimide Coupling | EDC / HOBt | Primary/Secondary Amine | One-pot reaction in a suitable solvent like DMF at room temperature. lookchem.com |

| Borate Ester Mediation | B(OCH₂CF₃)₃ | Primary/Secondary Amine | One-pot reaction in a solvent like MeCN at elevated temperatures (e.g., 80°C). nih.gov |

| Thiuram Disulfide Method | Tetraalkylthiuram disulfides | (Reagent acts as amine source) | Efficient procedure under simple reaction conditions. researchgate.net |

Beyond amidation, the carboxyl group can undergo decarboxylation under heating conditions, although this often requires specific substitution patterns, such as an additional carboxyl group at the 2-position, to proceed selectively. google.com

The three methyl groups of this compound exhibit different reactivities, providing opportunities for selective derivatization.

The methyl group at the C-2 position (α- to the ring nitrogen) is significantly more reactive than those at the C-6 and C-7 positions. researchgate.net This enhanced reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom, which acidifies the C-H bonds of the methyl group. Consequently, the 2-methyl group can be deprotonated by a suitable base to form a stabilized carbanion. stackexchange.com This nucleophilic intermediate can then participate in various carbon-carbon bond-forming reactions, such as condensation reactions with aldehydes (e.g., benzaldehyde) to form styryl-quinoline derivatives. researchgate.net Furthermore, the activated 2-methyl group is amenable to C-H functionalization and oxidation reactions. acs.orgnih.govyoutube.com For instance, it can be directly converted to an amide group through copper-catalyzed reactions with amines. researchgate.net

In contrast, the methyl groups at the C-6 and C-7 positions are located on the benzenoid ring of the quinoline system. Their reactivity is more akin to that of methyl groups on other aromatic rings, like toluene. They are considerably less acidic and less reactive than the 2-methyl group. stackexchange.com Transformations of the 6- and 7-methyl groups typically require more forcing conditions or different synthetic strategies, such as free-radical halogenation or strong oxidation. pharmaguideline.com However, oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) must be carefully controlled to avoid degradation of the quinoline ring system itself. youtube.com

Table 3: Reactivity and Derivatization of Methyl Groups

| Position | Relative Reactivity | Common Derivatization Strategies | Example Reaction |

|---|---|---|---|

| C-2 Methyl | High | Deprotonation-alkylation, Condensation, C-H activation, Oxidation | Condensation with benzaldehyde (B42025) to form a 2-styryl derivative. researchgate.net |

| C-6 Methyl | Low | Radical halogenation, Strong oxidation | Oxidation to a carboxylic acid with strong oxidizing agents. pharmaguideline.com |

| C-7 Methyl | Low | Radical halogenation, Strong oxidation | Oxidation to a carboxylic acid with strong oxidizing agents. pharmaguideline.com |

Analytical and Spectroscopic Characterization of 2,6,7 Trimethylquinoline 3 Carboxylic Acid and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon-hydrogen framework and establish connectivity between atoms.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For 2,6,7-Trimethylquinoline-3-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons.

The aromatic region would feature two singlets for the protons at the C5 and C8 positions of the quinoline (B57606) ring, as they have no adjacent protons to couple with. Another singlet would correspond to the C4 proton. The three methyl groups at positions C2, C6, and C7 would also appear as sharp singlets, as they are not coupled to other protons. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H4 | ~8.8 - 9.0 | Singlet (s) | 1H |

| H5 | ~7.8 - 8.0 | Singlet (s) | 1H |

| H8 | ~7.6 - 7.8 | Singlet (s) | 1H |

| 2-CH₃ | ~2.7 - 2.9 | Singlet (s) | 3H |

| 6-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H |

| 7-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H |

Note: Predicted values are based on analogous structures and general NMR principles. The exact chemical shifts can vary based on solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 13 distinct signals are expected, corresponding to the 10 carbons of the quinoline ring, the 3 methyl carbons, and the carboxylic acid carbon. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms (like nitrogen) or involved in carbonyl groups appearing further downfield.

The carboxyl carbon (C=O) is expected to have the most downfield shift, typically in the range of 165-175 ppm. The aromatic and heteroaromatic carbons of the quinoline core would resonate between approximately 120 and 150 ppm. The three methyl group carbons would appear at the most upfield region of the spectrum, usually between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 - 155 |

| C3 | ~125 - 130 |

| C4 | ~138 - 142 |

| C4a | ~145 - 148 |

| C5 | ~128 - 132 |

| C6 | ~135 - 140 |

| C7 | ~135 - 140 |

| C8 | ~125 - 130 |

| C8a | ~127 - 131 |

| COOH | ~168 - 172 |

| 2-CH₃ | ~20 - 25 |

| 6-CH₃ | ~18 - 22 |

Note: These are estimated chemical shifts. Definitive assignments require 2D NMR data.

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily confirm the absence of coupling for the singlet aromatic and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the protonated carbons by linking the proton signals (e.g., H5, H8, H4, and methyl protons) to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular skeleton. For instance, correlations would be expected from the 2-CH₃ protons to the C2 and C3 carbons, and from the H4 proton to the C2, C3, and C5 carbons, confirming the substitution pattern on the quinoline ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.

For this compound (C₁₃H₁₃NO₂), the calculated monoisotopic mass is 215.09463 Da. nih.gov In a typical HRMS analysis using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺. The high accuracy of HRMS allows for the experimental mass to be matched to the theoretical mass, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₄NO₂⁺ | 216.10190 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., carbonyl, hydroxyl)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would be those of the carboxylic acid group. A very broad absorption band is anticipated in the range of 2500–3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by strong intermolecular hydrogen bonding. ui.ac.id The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1700–1725 cm⁻¹. ui.ac.id

Other significant absorptions include C-H stretching from the aromatic and methyl groups just above 3000 cm⁻¹, and C=C and C=N stretching vibrations from the quinoline ring in the 1500–1650 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Quinoline Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C / C=N Stretch | Quinoline Ring | 1500 - 1650 | Medium-Strong |

Chromatographic Purity Analysis and Separation Techniques

Chromatographic methods are fundamental for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like quinoline carboxylic acids. sielc.comacs.org

A typical method would involve reverse-phase HPLC (RP-HPLC) using a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comacs.org An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. sielc.com

Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. UV-Vis detection is commonly employed, with the detection wavelength set to an absorption maximum of the quinoline ring system (e.g., ~254 nm or ~280 nm). acs.org

Table 5: Typical HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm or 280 nm |

Computational Chemistry and Theoretical Investigations of 2,6,7 Trimethylquinoline 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it an invaluable tool for understanding the fundamental properties of molecules like 2,6,7-trimethylquinoline-3-carboxylic acid. DFT calculations can provide detailed information about the molecule's geometry, electronic distribution, and thermodynamic stability.

In studies of related quinoline (B57606) carboxylic acid derivatives, DFT has been employed to optimize molecular geometries and analyze intra- and intermolecular interactions. These calculations often utilize functionals such as B3LYP or PBE with appropriate basis sets to accurately model the system. For this compound, DFT could be used to determine key electronic properties, as illustrated in the hypothetical data table below.

| Electronic Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electron Affinity | 1.5 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 7.0 eV | The energy required to remove an electron from the molecule. |

This table presents hypothetical DFT-calculated values for this compound to illustrate the types of insights that can be gained.

These parameters are crucial for understanding the molecule's reactivity and potential interactions with biological targets. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting how the molecule will behave in chemical reactions and biological processes.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is excellent for understanding electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules. For a molecule with rotatable bonds, such as the carboxylic acid group in this compound, conformational analysis is key to understanding its three-dimensional structure and how it might interact with a receptor binding site.

MD simulations can track the movements of atoms over time, providing insights into the flexibility of the molecule and the stability of different conformations. For instance, a simulation could reveal the preferential orientation of the carboxylic acid group relative to the quinoline ring system. In aqueous solution, the anti conformation of a carboxylic acid is often the lower free energy state due to more favorable interactions with solvent molecules. nih.gov

| Conformational Parameter | Observation | Implication |

| Carboxylic Acid Dihedral Angle | Predominantly planar with the quinoline ring, with occasional out-of-plane rotations. | A relatively rigid core structure with some flexibility in the substituent. |

| Methyl Group Rotations | Free rotation at physiological temperatures. | Minimal impact on the overall shape of the molecule. |

| Solvent Accessible Surface Area | Fluctuates around an average value, indicating dynamic interactions with the solvent. | Provides insight into the molecule's solubility and potential for forming hydrogen bonds. |

This table contains hypothetical observations from an MD simulation of this compound.

Such simulations on quinoline derivatives have been used to establish the stability of their interactions with biological targets, such as enzymes. mdpi.comnih.gov These computational experiments are vital for understanding how the molecule might behave in a biological environment.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins or DNA. Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand to a receptor and to estimate the strength of the interaction.

For quinoline derivatives, which are known to possess a wide range of biological activities, docking studies can help identify potential molecular targets. biointerfaceresearch.comresearchgate.netorientjchem.org For example, quinoline-3-carboxylic acids have been investigated as potential anticancer agents that may interact with DNA. researchgate.net A docking simulation of this compound into the active site of a relevant enzyme or a DNA minor groove could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For quinoline carboxylic acids, QSAR studies can identify the key molecular features that are important for a particular pharmacological effect. nih.gov

A QSAR model for a series of quinoline carboxylic acids might use various molecular descriptors (see section 4.4.2) to predict their activity as, for example, enzyme inhibitors. The development of such a model for a class of compounds including this compound would involve synthesizing and testing a range of analogues to build a robust dataset. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further drug discovery efforts. mdpi.com

Theoretical Analysis of Physicochemical Parameters Relevant to Biological Activity

The biological activity of a molecule is intimately linked to its physicochemical properties. Computational methods can be used to predict these properties, providing valuable information for drug design and development.

The acidity constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and ability to interact with biological targets. For this compound, there are two key ionizable groups: the carboxylic acid and the quinoline nitrogen.

Computational methods, often combining quantum mechanics with continuum solvation models, can predict pKa values with reasonable accuracy. bogazici.edu.trmdpi.comnih.gov Predicting the pKa of the carboxylic acid group and the quinoline nitrogen is essential for understanding how the molecule will behave at physiological pH (around 7.4). At this pH, the carboxylic acid is expected to be deprotonated (negatively charged), while the quinoline nitrogen may be protonated (positively charged), making the molecule a zwitterion.

| Ionizable Group | Predicted pKa | Predicted Predominant State at pH 7.4 |

| Carboxylic Acid (-COOH) | ~4.5 | Deprotonated (-COO⁻) |

| Quinoline Nitrogen | ~5.0 | Protonated (>NH⁺) |

This table presents estimated pKa values for this compound based on known values for similar functional groups.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple counts of atoms and bonds to more complex descriptors derived from the 3D structure or quantum chemical calculations. PubChem, for instance, provides several computed descriptors for this compound. nih.gov

| Molecular Descriptor | Value | Relevance |

| Molecular Weight | 215.25 g/mol | Influences diffusion and transport properties. |

| XLogP3 | 2.8 | A measure of lipophilicity, which affects membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxylic acid and the quinoline nitrogen. |

| Polar Surface Area | 50.2 Ų | Relates to membrane permeability. |

Data sourced from PubChem. nih.gov

These descriptors can be correlated with various pharmacological properties. For example, a certain range of lipophilicity (XLogP3) is often associated with good oral bioavailability. The number of hydrogen bond donors and acceptors is crucial for understanding the potential for specific interactions with biological targets. By analyzing these descriptors for a series of related compounds, it is possible to build models that predict their pharmacological profiles. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms of Action for 2,6,7 Trimethylquinoline 3 Carboxylic Acid Analogues

Antimicrobial Spectrum and Mechanistic Studies

The antimicrobial prowess of quinoline-3-carboxylic acid analogues is multifaceted, stemming from their ability to disrupt essential cellular processes in a variety of pathogens. Research has illuminated several key mechanisms of action, ranging from interference with genetic material to the targeted inhibition of vital enzymes.

Quinoline (B57606) derivatives have been shown to target a wide range of enzymes that are crucial for the replication of microorganisms. nih.gov A primary mechanism of their antibacterial action involves the inhibition of enzymes that act on DNA. biorxiv.orgnih.gov For instance, certain quinoline-based compounds function as non-nucleoside inhibitors of DNA methyltransferases, enzymes critical for epigenetic regulation and other vital cellular processes in both bacteria and humans. nih.gov By intercalating into the DNA substrate, these compounds can induce conformational changes in the enzymes bound to the DNA, thereby inhibiting their function. biorxiv.orgnih.gov

Furthermore, some quinoline analogues have demonstrated inhibitory activity against DNA and RNA polymerases, directly hindering the processes of DNA replication and transcription. biorxiv.org The bactericidal activity of new quinolone-carboxylic acid derivatives has been strongly linked to their potent inhibitory effect on bacterial DNA gyrase, an enzyme essential for DNA coiling and replication. nih.gov This broad capacity to interfere with enzymes that interact with nucleic acids suggests a widespread mechanism for their antimicrobial effects. biorxiv.org

A significant avenue for the antifungal activity of quinoline analogues is the selective inhibition of aminoacyl-tRNA synthetases (aaRSs), which are essential for protein synthesis. Due to structural differences between fungal and human aaRSs, these enzymes present a viable target for developing selective antifungal agents.

A series of quinoline inhibitors targeting Candida albicans prolyl-tRNA synthetase (ProRS) has been identified. nih.gov The lead compound, 2-(4-bromo-phenyl)-4-quinolinecarboxylic acid, was discovered through high-throughput screening and demonstrated an IC50 of 0.5μM against C. albicans ProRS, with high selectivity over the human equivalent (IC50 >100μM). Structure-activity relationship studies led to the development of even more potent analogues, such as 2-(4-bromo-phenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid, which exhibited an IC50 of 5 nM against the fungal enzyme. nih.gov This high degree of selective inhibition highlights a promising mechanistic pathway for the development of novel antifungal therapies based on the quinoline scaffold. nih.gov

Derivatives of quinoline-3-carboxylic acid have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. nih.govnih.govnih.gov

Antibacterial Activity: Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus. nih.gov Similarly, new quinolone-carboxylic acid derivatives exhibit potent activity against enteric gram-negative bacteria, Pseudomonas aeruginosa, and gram-positive bacteria. nih.gov The introduction of different substituents, such as haloanilino groups, has yielded derivatives with strong activity against both standard and resistant isolates of S. aureus and E. coli. researchgate.net For instance, certain chlorinated aniline (B41778) derivatives of quinoline-3-carboxylic acid have displayed excellent activity against both standard and resistant S. aureus strains. researchgate.net

| Compound Type | Target Organism(s) | Key Findings |

| 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Gram-negative bacteria, Staphylococcus aureus | Activity comparable to corresponding N-ethyl derivatives. nih.gov |

| New quinolone-carboxylic acid derivatives | Enteric gram-negative bacteria, Pseudomonas aeruginosa, Gram-positive bacteria | Potent antibacterial activity observed. nih.gov |

| 7-(halophenylamino)-nitrofluoroquinolone derivatives | Staphylococcus aureus, E. coli (standard and resistant) | Chlorinated derivatives showed stronger activity against S. aureus. researchgate.net |

| Substituted hexahydro nih.govosti.govdiazepino[2,3-h]quinoline-9-carboxylic acid | S. aureus, B. subtilis | Good activity against Gram-positive strains. nih.gov |

Antifungal Activity: The antifungal potential of quinoline derivatives is also well-documented. Some have shown good activity against Candida albicans. nih.gov For example, a tetrahydroquino[7,8-b]benzodiazepine derivative displayed a minimum inhibitory concentration (MIC) of 0.78 microg/mL against C. albicans. nih.gov Furthermore, novel triazole-bridged quinoline derivatives have demonstrated exceptional efficacy against the multidrug-resistant fungus Candida auris, with one compound showing a MIC of 0.12 μg mL−1 and effectively disrupting mature biofilms. rsc.org Other studies have synthesized quinoline derivatives linked to a chalcone (B49325) moiety that, when combined with fluconazole, show potent activity against fluconazole-resistant C. albicans. nih.gov

| Compound Type | Target Organism | Key Findings |

| Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivative | Candida albicans | MIC of 0.78 microg/mL. nih.gov |

| Triazole-bridged quinoline derivatives | Candida auris | Potent activity with MIC as low as 0.12 μg mL−1; disrupts biofilms. rsc.org |

| Quinoline-chalcone derivatives (with Fluconazole) | Fluconazole-resistant C. albicans | Potent antifungal activity in vitro and in vivo. nih.gov |

Anticancer Potential and Cellular Pathway Modulation

The quinoline scaffold is a significant pharmacophore in the development of anticancer agents. ekb.eg Its derivatives have been shown to inhibit cell proliferation through various mechanisms, including the induction of programmed cell death and the halting of the cell division cycle. researchgate.net

A key hallmark of cancer is the dysregulation of apoptosis (programmed cell death) and the cell cycle. tandfonline.com Quinoline derivatives have been found to effectively target these pathways in cancer cells.

Numerous studies have demonstrated that various quinoline analogues can induce apoptosis and cause cell cycle arrest in a dose-dependent manner across different human cancer cell lines. osti.govnih.gov For example, a DNA intercalative quinoline derivative, 4-morpholinopyrimido[4',5':4,5]thieno(2,3-b)quinoline (MPSQ), was shown to arrest the cell cycle at the G2/M phase and trigger apoptosis in colon adenocarcinoma cells. tandfonline.com Similarly, newly synthesized pyranoquinoline derivatives were found to induce G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. osti.gov

The specific phase of cell cycle arrest can vary depending on the derivative and the cancer cell line. Some quinoline compounds have been shown to induce G2 or S-phase arrest, while others, like certain fangchinoline (B191232) derivatives, cause G0/G1 arrest in leukemia cells. nih.govnih.gov This induction of apoptosis is often confirmed through methods like Annexin V-FITC and propidium (B1200493) iodide (PI) double staining, which identify early and late apoptotic cells. tandfonline.com The anticancer activities of some quinoline-3-carboxylate derivatives have been linked to the up-regulation of intrinsic apoptosis pathways. nih.gov

| Quinoline Derivative Class | Cancer Cell Line(s) | Effect |

| 4-Morpholinopyrimido[4',5':4,5]thieno(2,3-b)quinoline (MPSQ) | Colon adenocarcinoma (COLO 205) | G2/M phase arrest and apoptosis. tandfonline.com |

| Pyranoquinoline derivatives | MCF-7, HCT-116, HepG-2, A549 | G2/M phase arrest and apoptosis. osti.gov |

| Fangchinoline derivatives | Leukemia (HEL) | G0/G1 phase arrest and apoptosis. nih.gov |

| Quinolone and Quinoline derivatives | Breast (MCF-7), Bone marrow (K-562), Cervical (HeLa) | G2 or S-phase arrest and apoptosis. nih.gov |

| Quinoline-3-carboxylate derivatives | Breast (MCF-7), Leukemia (K562) | Up-regulation of intrinsic apoptosis pathways. nih.gov |

A significant challenge in cancer chemotherapy is the non-selective nature of many drugs, which affects both cancerous and normal cells. nih.gov However, research into quinoline-3-carboxylic acid derivatives has revealed a promising degree of selective toxicity toward cancer cells. nih.govnih.gov

The theoretical basis for this selectivity can be attributed to the unique physiological environment of tumors. Cancer tissues often have a more acidic (lower pH) environment compared to normal tissues. This difference can be exploited by designing molecules whose physicochemical properties, such as their acid dissociation constant (pKa), are tailored to this environment. nih.gov For quinoline-3-carboxylic acid derivatives, the presence of the carboxylic acid group can lead to a change in the compound's pKa. nih.gov In the acidic milieu of a tumor, these compounds can exist in a more unionized or nonpolar form, which enhances their ability to be absorbed by cancer cells. nih.gov Conversely, in the more neutral pH of healthy tissues, the drug's distribution is minimal, thereby reducing toxicity to non-cancerous cells. nih.gov This targeted absorption leads to a higher concentration of the drug within the cancer cells, enhancing its cytotoxic effect where it is most needed. nih.gov Studies have confirmed this principle, showing that 2,4-disubstituted quinoline-3-carboxylic acid derivatives exhibit higher selectivity and potency against cancer cell lines (MCF-7 and K562) compared to non-cancerous cell lines (HEK293). nih.gov

Inhibition of Kinases or Other Oncogenic Targets

Quinoline-3-carboxylic acid derivatives have emerged as significant inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.gov Research has identified several analogues that effectively target these oncogenic drivers.

Derivatives of 3-quinoline carboxylic acid have been specifically studied as inhibitors of protein kinase CK2, a key enzyme involved in cell growth, proliferation, and suppression of apoptosis. A study synthesized forty-three new compounds, of which twenty-two demonstrated inhibitory activity against CK2 with IC50 values ranging from 0.65 to 18.2 μM. nih.govresearchgate.net The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govresearchgate.net

Furthermore, the quinoline scaffold is recognized as a "privileged structure" in drug discovery and has been utilized to develop inhibitors for other critical cancer-related pathways, such as the PI3K/AkT/mTOR pathway. nih.gov Certain 4-anilinoquinoline-3-carbonitriles, which are structurally related to quinoline-3-carboxylic acids, have proven to be effective inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov Additionally, quinazoline-based carboxylic acid scaffolds have been explored as selective inhibitors of Aurora A kinase, a protein that plays a significant role in mitosis. mdpi.com Molecular docking studies suggest that these compounds bind effectively within the ATP-binding site of the kinase. mdpi.com

Some quinoline derivatives have also shown cytotoxic activity against various cancer cell lines, including HePG-2 (liver), HCT-116 (colon), MCF-7 (breast), PC3 (prostate), and HeLa (cervical), with IC50 values in the range of 5.6-19.2 μg/ml. researchgate.net

| Compound Class | Target Kinase/Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Derivatives of 3-quinoline carboxylic acid | Protein Kinase CK2 | 0.65 to 18.2 μM | nih.govresearchgate.net |

| 4-Anilinoquinoline-3-carbonitriles | EGFR Kinase | 7.5 nM (for one compound) | nih.gov |

| Quinoline Derivatives | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/ml | researchgate.net |

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of quinoline-3-carboxylic acid analogues has been investigated through various assays, yielding mixed results. While some studies have reported a lack of antioxidative DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging capacities for certain quinoline derivatives when compared to ascorbic acid nih.govresearchgate.net, others have identified compounds with significant antioxidant effects. mdpi.comresearchgate.net

For instance, a study focusing on new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives found that some compounds exhibited good antioxidant activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net Another investigation into quinoline-3-carbohydrazide (B3054276) derivatives, developed using a pharmacophore model for antioxidants, also demonstrated good activity in DPPH, hydroxyl radical, and superoxide (B77818) radical scavenging tests. nih.gov The mechanism of action for these antioxidant molecules often involves quenching free radicals by providing hydrogen atoms or through electron donation. nih.gov

The radical-scavenging properties of 8-amino-quinoline derivatives combined with natural antioxidant acids like caffeic acid and ferulic acid have also been evaluated. mdpi.com Caffeic acid derivatives, in particular, showed potent antiradical activity, highlighting the importance of the catecholic portion of the molecule for its antioxidant potential. mdpi.com Computational studies on pyrrolo[2,3-b]quinoxaline derivatives have suggested that some analogues could be promising scavengers of hydroxyl radicals in physiological lipid environments. rsc.org

| Compound/Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| Quinoline-3-carboxylic acids | DPPH | Lacked scavenging capacity | nih.govresearchgate.net |

| 3-Aryl-2-hydroxyquinoline-4-carboxylic acids | ABTS | Good antioxidant activity | researchgate.net |

| Quinoline-3-carbohydrazides | DPPH, OH°, O2−° | Good scavenging effect | nih.gov |

| 8-Amino-quinoline Caffeic Acid Derivatives | DPPH | Best antiradical activity among tested | mdpi.com |

Anti-inflammatory Properties and Immunomodulatory Effects

Analogues of quinoline-3-carboxylic acid have demonstrated notable anti-inflammatory and immunomodulatory activities. Certain quinoline-3-carboxylic acids have shown impressive anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. nih.govresearchgate.net Their efficacy was found to be comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without exhibiting related cytotoxicity in the inflamed macrophages. nih.govresearchgate.net

One substituted quinoline carboxylic acid, CL 306 ,293, effectively suppressed inflammation and joint destruction in animal models of both developing and established adjuvant arthritis. nih.gov The anti-inflammatory effects of this compound are considered distinct from those of typical NSAIDs, as it did not affect cyclooxygenase or lipoxygenase activities at efficacious doses. nih.gov Mechanistic studies suggest that its anti-inflammatory and antiarthritic properties may be attributed to the downregulation of T cell function. nih.gov

Other research into 2-substituted 3-arylquinoline derivatives has shown that they can significantly decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-activated macrophages. researchgate.net The underlying mechanism for some quinoline-based compounds may involve the inhibition of key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response. researchgate.net Polyphenolic compounds, which share some structural similarities with certain quinoline derivatives, are known to regulate immunity by interfering with immune cell regulation, proinflammatory cytokine synthesis, and gene expression. mdpi.com

Other Pharmacological Profiles (e.g., antiviral, antimalarial, antitrypanosomal)

The versatile quinoline core is a feature of numerous compounds with a wide array of pharmacological activities, including antiviral, antimalarial, and antitrypanosomal effects. nih.govontosight.ai

Antiviral Activity: Quinoline derivatives have been explored for their potential against various viruses. ontosight.ai Studies have investigated the antiviral activity of 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids against orthopoxviruses, with 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid showing high activity. researchgate.net Furthermore, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated efficacy in inhibiting the replication of the Zika virus (ZIKV). nih.gov The development of hexahydroquinoline-3-carboxamide derivatives has also been pursued as potential inhibitors of the interaction between HIV-1 integrase and lens epithelium-derived growth factor. researchgate.net

Antimalarial Activity: The quinoline scaffold is central to many antimalarial drugs, such as chloroquine (B1663885) and mefloquine. nih.gov Research into quinoline-3-carboxylic acid analogues has sought to develop new agents to combat drug-resistant malaria. ontosight.ainih.gov For example, endochin-like 4(1H)-quinolones with specific side chains at the 3-position show potent activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. nih.gov Microwave-assisted synthesis has produced novel hybrids of ethyl-2,4-dimethylquinoline-3-carboxylate that exhibit potent in vitro antimalarial activity, in some cases surpassing that of chloroquine. nih.govresearchgate.net

Antitrypanosomal Activity: Derivatives of quinoline have also been evaluated for their activity against trypanosomes, the parasites responsible for diseases like African trypanosomiasis. Fluoroquinolones, a class of quinolone carboxylic acids, particularly those with pyrrolidinyl substitutions, have shown antitrypanosomal activity. nih.gov Newly synthesized carboxamides bearing a quinoline moiety have also exhibited promising antitrypanosomal activities, with some compounds showing IC50 values in the nanomolar range, comparable to the existing drug melarsoprol (B1676173). plos.org

The diverse pharmacological effects of quinoline-3-carboxylic acid analogues are rooted in their interaction with specific molecular targets and pathways.

Antiviral Mechanisms: The antiviral action of some quinoline derivatives is attributed to the inhibition of viral replication. nih.gov For other related compounds, the mechanism may involve preventing the fusion of the viral envelope with host cell membranes, thereby blocking viral entry. nih.gov

Antimalarial Mechanisms: A primary target for many antimalarial 4(1H)-quinolones is the parasite's cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain. nih.gov

Antitrypanosomal Mechanisms: The antitrypanosomal activity of fluoroquinolones is linked to the inhibition of topoisomerase II, an essential enzyme for DNA replication and organization in the parasite. nih.gov These compounds can trap protein-DNA complexes, leading to cytotoxicity. nih.gov Another proposed mechanism for some quinoline derivatives against Trypanosoma brucei is the induction of oxidative stress within the parasite. nih.gov

The development of new therapeutic agents often involves comparing their efficacy to existing standard treatments.

Anti-inflammatory: Certain quinoline-3-carboxylic acids have demonstrated anti-inflammatory potencies comparable to the widely used NSAID, indomethacin, in macrophage-based assays. nih.govresearchgate.net

Anticancer: The cytotoxic effects of some quinoline derivatives have been compared to the antineoplastic drug cisplatin. nih.gov

Antimalarial: The in vitro antimalarial activity of novel quinoline-3-carboxylate hybrids has been shown to be more potent than the standard drug chloroquine against P. falciparum, with one compound exhibiting an IC50 value of 0.19 µg/mL compared to chloroquine's 0.20 µg/mL. nih.govresearchgate.net Another derivative was found to be 5.5 times more effective than chloroquine. nih.gov

Antitrypanosomal: New amide derivatives of 3-aminoquinoline (B160951) have shown antitrypanosomal activities with IC50 values in the range of 1–6 nM, which is comparable to that of melarsoprol (IC50 of 5 nM). plos.org

| Compound Class | Activity | Efficacy Comparison | Reference |

|---|---|---|---|

| Quinoline-3-carboxylic acids | Anti-inflammatory | Comparable to Indomethacin | nih.govresearchgate.net |

| Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid | Antimalarial | IC50 of 0.19 µg/mL vs. Chloroquine's 0.20 µg/mL | nih.govresearchgate.net |

| 3-Aminoquinoline amide derivatives | Antitrypanosomal | IC50 of 1-6 nM vs. Melarsoprol's 5 nM | plos.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,6,7 Trimethylquinoline 3 Carboxylic Acid Derivatives

Systematic Structural Modifications and Their Biological Implications

Systematic structural modifications of the quinoline (B57606) scaffold have historically been a fruitful strategy in medicinal chemistry to modulate pharmacological activity. For derivatives of quinoline-3-carboxylic acid, alterations at various positions of the quinoline ring, as well as modifications of the carboxylic acid group, have led to significant changes in their biological profiles.

Derivatives of 2,6,7-trimethylquinoline-3-carboxylic acid could be synthesized to explore these structure-activity relationships further. A systematic approach would involve modifying each key component of the molecule: the methyl groups at positions C2, C6, and C7, and the carboxylic acid at C3.

| Modification Site | Potential Modifications | Anticipated Biological Implications |

| C2-methyl group | Replacement with H, larger alkyls, or cyclic groups | Altered steric interactions with the target, potentially affecting binding affinity. |

| C6, C7-methyl groups | Replacement with H, halogens, methoxy, or other electron-donating/withdrawing groups | Modulation of electronic properties of the benzene (B151609) ring, influencing target interaction and metabolic stability. |

| C3-carboxylic acid | Esterification, amidation, or replacement with bioisosteres (e.g., tetrazole) | Changes in hydrogen bonding capacity, polarity, and ability to act as a proton donor/acceptor, impacting receptor binding and cell permeability. |

Influence of Methyl Substituents at C2, C6, and C7 on Activity Profile

The presence and position of methyl groups on the quinoline ring are known to significantly affect the biological activity of various quinoline derivatives. While direct studies on this compound are limited, inferences can be drawn from related compounds.

The methyl group at the C2 position can have a profound impact on the molecule's conformation and its interaction with target proteins. This steric bulk can either enhance binding by occupying a specific hydrophobic pocket or hinder it by preventing optimal orientation within the active site.

The methyl groups at the C6 and C7 positions are located on the benzo portion of the quinoline ring. Substituents in this region are known to influence the electronic environment of the entire ring system. Methyl groups are weakly electron-donating, which can affect the pKa of the quinoline nitrogen and the carboxylic acid, thereby influencing ionization at physiological pH and altering binding characteristics. In some quinoline series, substitutions at C6 and C7 have been shown to enhance activity. For example, in a series of quinoline-based compounds targeting Mycobacterium tuberculosis, substitutions on the benzene ring were found to be crucial for activity.

A hypothetical SAR study could involve the synthesis of analogs where these methyl groups are systematically removed or replaced, as outlined in the table below, to probe their specific contributions to the activity profile.

| Compound | C2-Substituent | C6-Substituent | C7-Substituent | Expected Impact on Activity |

| Analog 1 | H | CH₃ | CH₃ | Removal of C2-methyl may alter binding pocket interactions. |

| Analog 2 | CH₃ | H | CH₃ | Removal of C6-methyl could affect electronic properties and hydrophobic interactions. |

| Analog 3 | CH₃ | CH₃ | H | Removal of C7-methyl could similarly impact electronic and hydrophobic characteristics. |

| Analog 4 | H | H | H | Complete removal of methyl groups would establish the baseline contribution of the quinoline-3-carboxylic acid core. |

Role of the Carboxylic Acid Group at C3 in Receptor Binding and Biological Response

The carboxylic acid group at the C3 position is a key functional group in many biologically active quinoline derivatives, often playing a crucial role in their mechanism of action. This group can act as a hydrogen bond donor and acceptor, and its anionic form at physiological pH can engage in important ionic interactions with positively charged residues in a receptor's binding site.

Studies on various quinoline-3-carboxylic acids have demonstrated the importance of this moiety for biological activity. For instance, in a study of quinoline-based fluororeceptors, the quinoline ring nitrogen and a carboxylic acid group were both found to be important for binding to acids. semanticscholar.orgresearchgate.net This suggests that the spatial relationship between the nitrogen atom in the quinoline ring and the carboxylic acid group is a critical determinant of molecular recognition.

The carboxylate's ability to chelate metal ions is another important aspect, which can be relevant for certain enzymatic targets. The coplanarity of the carboxylic acid with the quinoline ring system can also influence how it is presented to the binding site, affecting the strength and geometry of its interactions.

To investigate the precise role of the C3-carboxylic acid in this compound, the following modifications could be explored:

Esterification: Converting the carboxylic acid to an ester would eliminate its ability to act as a proton donor and to form ionic bonds, which would likely lead to a significant decrease or complete loss of activity if these interactions are critical.

Amidation: Formation of a primary, secondary, or tertiary amide would also remove the acidic proton and alter the hydrogen bonding pattern, providing insights into the necessity of the acidic nature of the group.

Pharmacophore Elucidation and Ligand Design Principles

Based on the structural features of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect.

A plausible pharmacophore model for derivatives of this compound would likely include:

A hydrogen bond acceptor: The nitrogen atom in the quinoline ring.

A hydrogen bond donor/acceptor and a negative ionizable feature: The carboxylic acid group at C3.

Hydrophobic/aromatic regions: The quinoline ring system itself, which can engage in π-π stacking or hydrophobic interactions.

Additional hydrophobic features: The methyl groups at C2, C6, and C7, which can occupy specific hydrophobic pockets in a target protein.

The spatial arrangement of these features is critical. The relatively rigid quinoline scaffold holds these pharmacophoric elements in a defined orientation, which is a key principle in ligand design.

Ligand design principles based on this hypothetical pharmacophore would involve:

Maintaining the Quinoline-3-carboxylic Acid Core: This unit appears to be essential for fundamental binding interactions.

Optimizing Substituents on the Benzo Ring: The C6 and C7 positions could be explored with various small substituents to fine-tune electronic properties and hydrophobic interactions, potentially improving potency and selectivity.

Probing the C2 Position: The space around the C2-methyl group could be explored with different sized alkyl or cyclic groups to map the dimensions of the corresponding binding pocket.

Modifying the Carboxylic Acid Group: While likely crucial, subtle modifications or bioisosteric replacements could be used to improve pharmacokinetic properties such as cell permeability and metabolic stability.

The development of a robust pharmacophore model would ideally be guided by experimental data from a series of synthesized analogs and, if available, the three-dimensional structure of the biological target. Such models are invaluable tools for virtual screening of compound libraries and for the rational design of new, more potent, and selective derivatives. nih.gov

Future Prospects and Research Horizons for 2,6,7 Trimethylquinoline 3 Carboxylic Acid Research

Development of Green and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. begellhouse.comnih.gov The future of 2,6,7-Trimethylquinoline-3-carboxylic acid synthesis lies in the adoption of green and sustainable chemistry principles, aiming to enhance efficiency while minimizing environmental impact. mdpi.comnih.gov

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields for various quinoline derivatives. benthamdirect.comjournalijar.comresearchgate.netmdpi.commdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry offers another energy-efficient route, promoting reactions under milder conditions and often leading to higher purity products. nih.govnih.govmdpi.comgavinpublishers.comnih.gov

Photocatalysis: Visible-light-mediated synthesis is an emerging green method that allows for reactions to occur at room temperature under oxidant-free conditions, using light as a clean energy source. tandfonline.comresearchgate.netnih.govnih.gov

Benign Catalysts and Solvents: A significant shift is underway from using expensive and toxic metal catalysts and volatile organic solvents to employing greener alternatives such as nanocatalysts, p-toluenesulfonic acid, and eco-friendly solvents like water and ethanol. mdpi.comnih.govresearchgate.net

Table 1: Comparison of Green Synthetic Strategies for Quinoline Derivatives

| Strategy | Advantages | Challenges |

| Microwave-Assisted | Rapid reaction times, higher yields, improved purity. benthamdirect.comjournalijar.com | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Assisted | Milder conditions, energy efficiency, reduced side reactions. nih.govgavinpublishers.com | Scalability can be an issue for industrial production. |

| Photocatalysis | Use of renewable energy, mild reaction conditions, high atom economy. tandfonline.comresearchgate.net | Catalyst stability and reusability, light penetration in large-scale reactors. |

| Green Catalysts/Solvents | Reduced toxicity and environmental impact, often lower cost. mdpi.comresearchgate.net | Catalyst efficiency and recovery may vary. |

Exploration of Novel Biological Applications Beyond Current Scope

The quinoline scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, and neuroprotective effects. nih.govnih.govdovepress.comjddtonline.infojddtonline.info While the specific biological profile of this compound requires further elucidation, its structural motifs suggest several promising avenues for future investigation.

Anticancer Therapies: Quinoline-based compounds are prominent in oncology, acting as inhibitors of crucial cellular pathways. nih.govsnmjournals.orgsnmjournals.orgnih.govnih.gov Future research could explore the potential of this compound and its analogues as:

Kinase Inhibitors: Many quinolines target protein kinases like EGFR, VEGFR, and Src, which are often dysregulated in cancer. jddtonline.infonih.govualberta.caresearchgate.net Screening against a panel of cancer-related kinases could identify novel therapeutic targets.

Topoisomerase Inhibitors: The quinoline core is found in drugs that interfere with DNA replication in cancer cells by inhibiting topoisomerase enzymes. nih.gov

Agents Against Drug-Resistant Cancers: The versatility of the quinoline scaffold allows for modifications that could overcome mechanisms of drug resistance in various cancers. nih.gov

Antiviral Agents: The quinoline nucleus is present in several marketed antiviral drugs. begellhouse.comnih.govbegellhouse.comnih.gov There is significant potential to investigate derivatives of this compound for activity against a range of viruses, including Zika, Ebola, hepatitis C, and coronaviruses. begellhouse.combegellhouse.com

Neurodegenerative Diseases: Quinoline derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. dovepress.comnih.govijrpr.comebrary.net Research could focus on their ability to inhibit enzymes like acetylcholinesterase, act as antioxidants, or interact with protein aggregates such as amyloid-beta plaques. dovepress.comnih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Mechanism of Action | Key Molecular Targets |

| Oncology | Inhibition of cell proliferation, angiogenesis, and metastasis. nih.govarabjchem.org | Tyrosine Kinases (e.g., EGFR, VEGFR), Topoisomerases, Tubulin. snmjournals.orgnih.gov |

| Virology | Inhibition of viral replication and entry. begellhouse.comnih.gov | Viral Proteases, RNA-dependent RNA Polymerase. begellhouse.comarabjchem.org |

| Neurology | Neuroprotection, reduction of oxidative stress, inhibition of protein aggregation. dovepress.comnih.gov | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), Amyloid-beta. nih.govnih.gov |

Advanced Drug Delivery Systems Utilizing Quinoline-3-carboxylic Acid Scaffolds

A significant challenge for many quinoline-based compounds, including carboxylic acid derivatives, is their poor water solubility, which can limit bioavailability and therapeutic efficacy. nih.govbegellhouse.com Advanced drug delivery systems (DDS) offer a promising solution to overcome these hurdles.

Nanoparticle-Based Systems: Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation, and enable targeted delivery. researchgate.netresearchgate.netnih.gov

Polymeric Micelles: These core-shell structures can solubilize hydrophobic drugs like quinolines in their core, enhancing their circulation time and potential for passive tumor targeting. nih.govbegellhouse.comresearchgate.netnih.govbegellhouse.com

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, and their surface can be modified for targeted delivery to specific tissues or cells. nih.govnih.govproquest.commdpi.commdpi.com

Solid Lipid Nanoparticles (SLNs): SLNs are formulated from biocompatible lipids and can improve the oral bioavailability of poorly soluble drugs. nih.govmdpi.comgavinpublishers.comualberta.caresearchgate.net

Stimuli-Responsive Systems: "Smart" delivery systems can be engineered to release their drug payload in response to specific triggers within the tumor microenvironment (e.g., lower pH, specific enzymes) or external stimuli (e.g., light, ultrasound), thereby increasing therapeutic precision and reducing side effects. mdpi.comtandfonline.comnih.govdovepress.comnih.gov

Prodrug and Conjugation Strategies:

Prodrugs: The carboxylic acid group of the molecule can be chemically modified to create a prodrug with improved solubility or permeability. nih.govebrary.netmdpi.com This prodrug would then be converted to the active compound in vivo.

Polymer-Drug Conjugates: Covalently linking the quinoline compound to a polymer can enhance its pharmacokinetic profile and allow for targeted delivery. benthamdirect.comnih.gov

Inclusion Complexes: Cyclodextrins can form inclusion complexes with quinoline derivatives, encapsulating the hydrophobic part of the molecule within their cavity to improve aqueous solubility and stability. nih.govjournalijar.comnih.govoatext.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.gov These computational tools can be powerfully applied to the study of this compound and its derivatives.

Virtual Screening: AI algorithms can screen vast virtual libraries of quinoline derivatives to identify compounds with a high probability of binding to a specific biological target, significantly reducing the time and cost associated with initial hit identification. jddtonline.infoarabjchem.orgnih.govstackexchange.com